Cas no 57181-86-9 (4-(3-Phenylpropoxy)aniline)

4-(3-Phenylpropoxy)aniline 化学的及び物理的性質

名前と識別子

-

- 4-(3-Phenylpropoxy)aniline

- 4-(3-phenylpropoxy)aniline(SALTDATA: FREE)

- 4-(3-phenylpropoxy)phenylamine

- B 2883

- 4-(3'-phenylpropoxy)-aniline

- 4-13-00-01021 (Beilstein Handbook Reference)

- DTXSID90205820

- p-(3-Phenylpropoxy)aniline

- BRN 2109966

- Benzenamine, 4-(3-phenylpropoxy)-

- STL066912

- MFCD01670343

- SB80178

- SCHEMBL5583836

- AKOS000155905

- ANILINE, p-(3-PHENYLPROPOXY)-

- AN-329/43385741

- DB-283434

- CS-0322905

- M & B 2883

- TWHJRINTKADTKB-UHFFFAOYSA-N

- BS-38318

- 57181-86-9

-

- MDL: MFCD01670343

- インチ: InChI=1S/C15H17NO/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12,16H2

- InChIKey: TWHJRINTKADTKB-UHFFFAOYSA-N

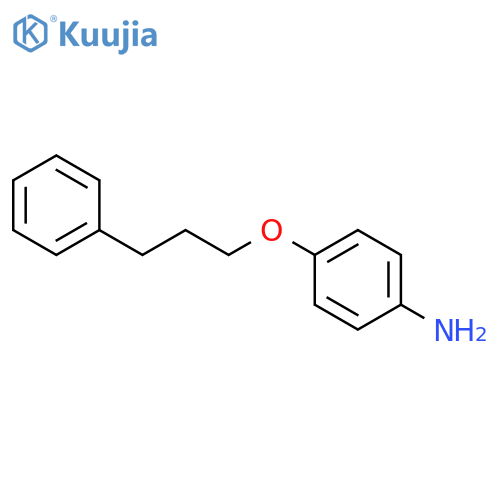

- ほほえんだ: C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)N

計算された属性

- せいみつぶんしりょう: 227.13100

- どういたいしつりょう: 227.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 35.2Ų

じっけんとくせい

- PSA: 35.25000

- LogP: 3.86160

4-(3-Phenylpropoxy)aniline セキュリティ情報

4-(3-Phenylpropoxy)aniline 税関データ

- 税関コード:2922299090

- 税関データ:

中国税関コード:

2922299090概要:

2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-(3-Phenylpropoxy)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B523025-50mg |

4-(3-Phenylpropoxy)aniline |

57181-86-9 | 50mg |

$ 50.00 | 2022-06-07 | ||

| abcr | AB217621-1g |

4-(3-Phenylpropoxy)aniline, 95%; . |

57181-86-9 | 95% | 1g |

€94.10 | 2025-02-19 | |

| abcr | AB217621-5g |

4-(3-Phenylpropoxy)aniline, 95%; . |

57181-86-9 | 95% | 5g |

€218.80 | 2025-02-19 | |

| 1PlusChem | 1P00EEJ6-1g |

4-(3-phenylpropoxy)phenylamine |

57181-86-9 | 95% | 1g |

$43.00 | 2025-02-27 | |

| A2B Chem LLC | AG71218-1g |

4-(3-Phenylpropoxy)aniline |

57181-86-9 | 95% | 1g |

$35.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393575-5g |

4-(3-Phenylpropoxy)aniline |

57181-86-9 | 95+% | 5g |

¥1477.00 | 2024-05-08 | |

| eNovation Chemicals LLC | Y1258526-1g |

4-(3-phenylpropoxy)phenylamine |

57181-86-9 | 95% | 1g |

$85 | 2025-02-19 | |

| TRC | B523025-100mg |

4-(3-Phenylpropoxy)aniline |

57181-86-9 | 100mg |

$ 65.00 | 2022-06-07 | ||

| TRC | B523025-500mg |

4-(3-Phenylpropoxy)aniline |

57181-86-9 | 500mg |

$ 80.00 | 2022-06-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393575-1g |

4-(3-Phenylpropoxy)aniline |

57181-86-9 | 95+% | 1g |

¥500.00 | 2024-05-08 |

4-(3-Phenylpropoxy)aniline 関連文献

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

4-(3-Phenylpropoxy)anilineに関する追加情報

Introduction to 4-(3-Phenylpropoxy)aniline (CAS No. 57181-86-9)

4-(3-Phenylpropoxy)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 57181-86-9, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a phenylpropyl ether side chain attached to an aniline core, exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry. The molecular structure of 4-(3-Phenylpropoxy)aniline consists of a benzene ring substituted with an aniline group at the para position and a 3-phenylpropoxy moiety at the ortho position, contributing to its reactivity and potential applications.

The synthesis of 4-(3-Phenylpropoxy)aniline typically involves nucleophilic substitution reactions or etherification processes, where careful control of reaction conditions is essential to achieve high yields and purity. Researchers have explored various synthetic pathways, including the use of palladium-catalyzed cross-coupling reactions, which offer a more efficient and selective approach compared to traditional methods. The introduction of advanced catalytic systems has not only improved the scalability of production but also minimized waste generation, aligning with the growing emphasis on sustainable chemistry practices.

In recent years, 4-(3-Phenylpropoxy)aniline has been studied for its potential applications in medicinal chemistry. Its structural motif is reminiscent of bioactive molecules that interact with biological targets, making it a promising scaffold for drug discovery. Specifically, the phenyl group and the aniline moiety are known to participate in hydrogen bonding and hydrophobic interactions, which are critical for molecule-receptor binding affinity. This has led to investigations into its derivatives as potential candidates for treating neurological disorders, inflammation, and other diseases.

One notable area of research involves the exploration of 4-(3-Phenylpropoxy)aniline as a precursor in the development of novel antimicrobial agents. The phenylpropoxy side chain introduces lipophilicity, which can enhance membrane penetration and improve bioavailability. Additionally, modifications to the aniline group can fine-tune pharmacokinetic properties, such as solubility and metabolic stability. Studies have shown that certain derivatives exhibit promising activity against resistant bacterial strains, highlighting the compound's potential in addressing antibiotic resistance challenges.

Beyond pharmaceutical applications, 4-(3-Phenylpropoxy)aniline has been investigated for its role in materials science. Its ability to form stable complexes with metal ions makes it useful in designing coordination polymers and metal-organic frameworks (MOFs). These materials have applications in catalysis, gas storage, and separation technologies. The presence of both aromatic and aliphatic components in its structure allows for tunable electronic properties, making it a candidate for organic semiconductors and optoelectronic devices.

The chemical reactivity of 4-(3-Phenylpropoxy)aniline also positions it as a versatile building block in organic synthesis. Functional groups such as the hydroxyl group in the phenylpropoxy moiety can undergo further modifications via esterification, etherification, or oxidation reactions. This flexibility enables chemists to design complex molecules with tailored properties for specific applications. For instance, researchers have utilized this compound to synthesize novel ligands for asymmetric catalysis, where chiral auxiliaries can be introduced to enhance enantioselectivity.

Recent advancements in computational chemistry have further enhanced the understanding of 4-(3-Phenylpropoxy)aniline's behavior. Molecular modeling studies have provided insights into its interaction with biological targets at an atomic level, aiding in the rational design of more effective derivatives. These simulations have been instrumental in predicting pharmacokinetic profiles and identifying potential adverse effects before experimental validation is necessary. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines.

The environmental impact of synthesizing and utilizing 4-(3-Phenylpropoxy)aniline has also been a focus of recent research. Green chemistry principles have guided efforts to develop eco-friendly synthetic routes that minimize hazardous byproducts. For example, solvent-free reactions or the use of biodegradable catalysts have been explored to reduce environmental footprints. These initiatives are crucial for ensuring that chemical manufacturing remains sustainable while meeting industrial demands.

In conclusion,4-(3-Phenylpropoxy)aniline (CAS No. 57181-86-9) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse functionalization strategies, making it a valuable intermediate in synthetic chemistry. Ongoing research continues to uncover new possibilities for this compound, from developing next-generation therapeutics to designing advanced materials. As scientific understanding progresses,4-(3-Phenylpropoxy)aniline is poised to play an increasingly important role in addressing global challenges through innovative chemical solutions.

57181-86-9 (4-(3-Phenylpropoxy)aniline) 関連製品

- 2172232-59-4(3-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid)

- 610757-66-9(ethyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate)

- 2549008-07-1(N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine)

- 1464091-54-0(7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidine)

- 2227914-52-3(rac-(1R,2R)-2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid)

- 86884-13-1(1,1,1,3-tetrafluorobutane)

- 2138062-05-0(1-bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene)

- 212845-81-3(8-nitrochroman-4-ol)

- 2172272-12-5(3-methoxy-1-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-amine hydrochloride)

- 1807041-64-0(2-Bromo-6-ethoxytoluene)